molecular formula C14H13NO3 B11810645 1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylicacid

1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylicacid

Cat. No.: B11810645
M. Wt: 243.26 g/mol
InChI Key: PYPISWCTIJAMFT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylic acid typically involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs, toxicity, and waste . The cyclobutane ring can be introduced through cycloaddition reactions or other organic transformations involving cyclobutene derivatives.

Chemical Reactions Analysis

1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylic acid is primarily attributed to its isoxazole ring. This ring can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The specific pathways involved depend on the biological activity being studied. For example, isoxazole derivatives have been shown to inhibit enzymes involved in inflammation, modulate neurotransmitter receptors, and interfere with viral replication .

Comparison with Similar Compounds

1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylic acid can be compared with other isoxazole derivatives, such as:

    5-Phenylisoxazole-3-carboxylic acid: Lacks the cyclobutane ring, which may affect its reactivity and biological activity.

    3-Phenylisoxazole-5-carboxylic acid: The position of the carboxylic acid group is different, potentially leading to different chemical and biological properties.

    1-(5-Phenylisoxazol-3-yl)cyclopentanecarboxylic acid: Contains a cyclopentane ring instead of a cyclobutane ring, which may influence its stability and reactivity. The unique combination of the cyclobutane ring and the phenylisoxazole moiety in 1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylic acid contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

1-(5-phenyl-1,2-oxazol-3-yl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C14H13NO3/c16-13(17)14(7-4-8-14)12-9-11(18-15-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,16,17)

InChI Key

PYPISWCTIJAMFT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NOC(=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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